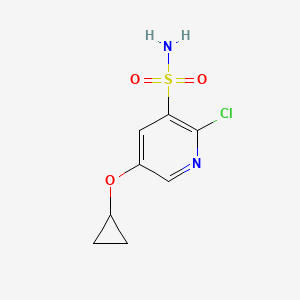
2-Chloro-5-cyclopropoxypyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyclopropoxypyridine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is particularly interesting due to its unique structure, which includes a chloro group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropoxypyridine-3-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In an industrial setting, the production of sulfonamides, including this compound, often involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, although the reactivity of amines can vary depending on the groups attached to them .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
2-Chloro-5-cyclopropoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug design and discovery programs.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally exert their effects by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth . This inhibition leads to the disruption of bacterial cell division and growth, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxypyridine-3-sulfonamide
- 2-Chloro-5-trifluoromethylpyridine-3-sulfonamide
Uniqueness
2-Chloro-5-cyclopropoxypyridine-3-sulfonamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9ClN2O3S |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-8-7(15(10,12)13)3-6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
GOVQEGHEOJZHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


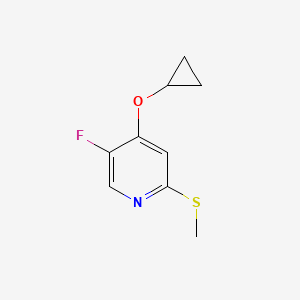
![N'-[2-(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B14808341.png)
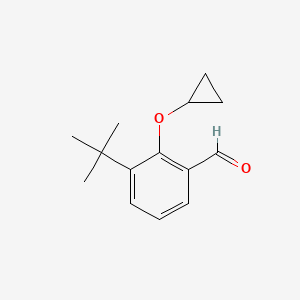
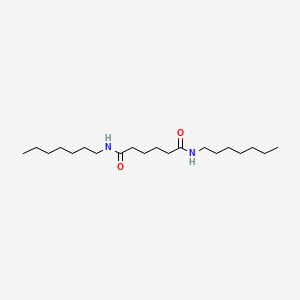
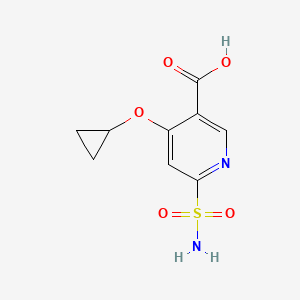
![2-[{[Amino(4-hydroxyphenyl)acetyl]amino}(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14808352.png)
![(E)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide](/img/structure/B14808359.png)

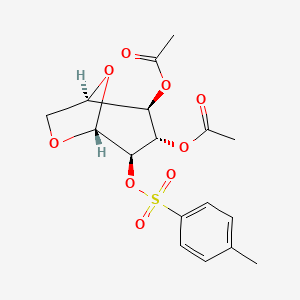
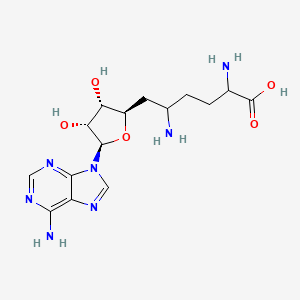
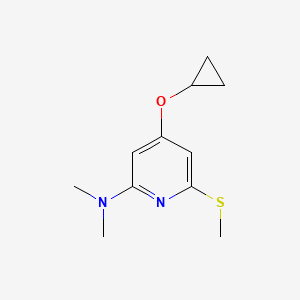
![benzyl N-[(1S)-2-[4-[(2Z)-2-(3-fluorophenyl)imino-3-(2-furylmethyl)-4-oxo-thiazolidin-5-yl]anilino]-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B14808422.png)
![ethyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate](/img/structure/B14808423.png)

